molecular formula C16H20N2O2 B2408599 1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol CAS No. 439097-54-8

1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol

Cat. No.: B2408599
CAS No.: 439097-54-8
M. Wt: 272.348
InChI Key: JHFMLKWNHQRDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol is a complex organic compound with a unique structure that includes a pyridine ring, an ethoxy group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 2-chloropyridine with methylamine to form 2-(methylamino)pyridine. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form the corresponding ether. Finally, the reduction of the aldehyde group to an alcohol yields this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield the corresponding aldehyde or ketone, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol moiety, in particular, plays a crucial role in its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-13(19)14-6-8-15(9-7-14)20-12-11-18(2)16-5-3-4-10-17-16/h3-10,13,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMLKWNHQRDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.